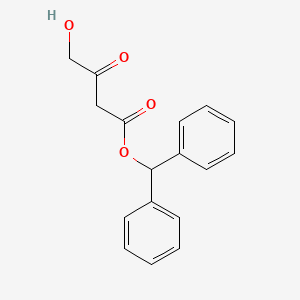
Benzhydryl 4-hydroxy-3-oxobutanoate
Cat. No. B8630839
M. Wt: 284.31 g/mol
InChI Key: WJQYNGYKLDTKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04539148
Procedure details


To a solution of 4-bromo-3-ketobutyric acid diphenylmethyl ester (2b, 11.4 g, 32.8 millimoles) in methanol dried with Molecular Sieves is added sodium formate (3.40 g, 50.0 millimoles), and the mixture is refluxed for 4 hours. The reaction mixture is filtered to remove solid material concentrated under reduced pressure, and extracted with ethyl acetate. The extract is washed with water, dried over magnesium sulfate and evaporated to remove the solvent. The residue is purified by chromatography over Lobar® column B using a mixture of benzene and ethyl acetate (3:1) as eluting solvent to afford the title compound (3b, 4.39 g, 47%).
Name
4-bromo-3-ketobutyric acid diphenylmethyl ester
Quantity
11.4 g
Type
reactant
Reaction Step One



Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([O:14][C:15](=[O:21])[CH2:16][C:17](=[O:20])[CH2:18]Br)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])=[O:23].[Na+]>CO>[C:1]1([CH:7]([O:14][C:15](=[O:21])[CH2:16][C:17](=[O:20])[CH2:18][OH:23])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
4-bromo-3-ketobutyric acid diphenylmethyl ester
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(CC(CBr)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solid material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography over Lobar® column B
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of benzene and ethyl acetate (3:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
as eluting solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(CC(CO)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.39 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
